iHCK-37 -

iHCK-37

Catalog Number: EVT-7855503
CAS Number:
Molecular Formula: C30H32N4O2S2
Molecular Weight: 544.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

iHCK-37 is a selective inhibitor of hematopoietic cell kinase, a member of the Src family of protein-tyrosine kinases. This compound has garnered attention due to its potential therapeutic applications in treating various hematological malignancies, particularly acute myeloid leukemia. The development of iHCK-37 stems from the need for targeted therapies that can mitigate the adverse effects associated with conventional chemotherapy while effectively inhibiting cancer cell proliferation.

Source

The compound iHCK-37, also known as ASN05260065, was developed by ASINEX, a company specializing in the design and synthesis of small molecule compounds for drug discovery. Its efficacy and specificity as an HCK inhibitor have been explored in various studies focusing on hematological cancers and related pathways.

Classification

iHCK-37 is classified as a small molecule inhibitor specifically targeting hematopoietic cell kinase. It falls under the category of enzyme inhibitors, which are compounds designed to interfere with the activity of specific enzymes, thereby altering biochemical pathways that contribute to disease processes.

Synthesis Analysis

Methods

The synthesis of iHCK-37 involves several steps typically employed in medicinal chemistry. While specific details on the synthesis pathway were not provided in the search results, common methods include:

  1. Chemical Synthesis: Utilizing organic chemistry techniques to construct the molecular framework of iHCK-37.
  2. Purification: Techniques such as chromatography may be used to purify the synthesized compound to ensure high purity and yield.
  3. Characterization: Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of iHCK-37.

Technical Details

Molecular Structure Analysis

Structure

iHCK-37's molecular structure is characterized by its specific arrangement of atoms that confer its inhibitory properties against hematopoietic cell kinase. While detailed structural data was not directly available, it is essential for such inhibitors to possess functional groups that facilitate binding to the active site of their target enzyme.

Data

Molecular modeling studies often accompany the development of such compounds to predict binding affinities and interactions with target proteins. These studies help refine the chemical structure for improved efficacy.

Chemical Reactions Analysis

Reactions

iHCK-37 primarily functions through competitive inhibition of hematopoietic cell kinase activity. This inhibition affects downstream signaling pathways such as:

  1. PI3K/AKT Pathway: Involved in cell survival and proliferation.
  2. MAPK/ERK Pathway: Associated with growth factor signaling and cellular responses to stress.

Technical Details

The compound's mechanism involves binding to the ATP-binding site of hematopoietic cell kinase, preventing substrate phosphorylation, which is crucial for signal transduction in cancer cells.

Mechanism of Action

Process

The mechanism by which iHCK-37 exerts its effects involves:

  1. Inhibition of Kinase Activity: By blocking the active site of hematopoietic cell kinase, iHCK-37 prevents phosphorylation events that lead to increased proliferation and survival of malignant cells.
  2. Disruption of Signaling Pathways: The inhibition cascades down various signaling pathways, ultimately leading to reduced cell viability and increased apoptosis in cancer cells.

Data

Studies indicate that treatment with iHCK-37 leads to significant reductions in leukemic cell proliferation both in vitro and in vivo, highlighting its potential as an effective therapeutic agent against acute myeloid leukemia .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, small molecule inhibitors like iHCK-37 typically exhibit:

  • Molecular Weight: Generally within a range suitable for oral bioavailability.
  • Solubility: Often formulated in dimethyl sulfoxide or similar solvents for biological assays.

Chemical Properties

The chemical stability and reactivity profile are crucial for determining its shelf life and effectiveness as a therapeutic agent. Factors influencing these properties include pH stability, temperature sensitivity, and potential interactions with other compounds.

Applications

Scientific Uses

iHCK-37 has several promising applications within scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated for its role in treating acute myeloid leukemia by targeting aberrant signaling pathways associated with hematopoietic cell kinase.
  2. Research Tool: Utilized in laboratory settings to study the functions of hematopoietic cell kinase in cellular processes such as differentiation, proliferation, and apoptosis.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing potency and selectivity against other cancers or diseases involving dysregulated kinase activity .
Introduction to HCK as a Therapeutic Target in Hematologic Malignancies

Role of Src Family Kinases (SFK) in Leukemogenesis

Src Family Kinases (SFKs) comprise cytoplasmic non-receptor tyrosine kinases (including HCK, LYN, and FYN) that regulate critical cellular processes such as proliferation, differentiation, and survival. In hematologic malignancies, SFKs are frequently dysregulated through overexpression, hyperactivation, or aberrant signaling cascades. These kinases integrate signals from multiple surface receptors, including cytokine receptors and integrins, amplifying oncogenic pathways like PI3K/AKT and MAPK/ERK. Persistent SFK activation promotes uncontrolled cell growth and survival, contributing to leukemogenesis in acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndromes (MDS). SFKs also mediate therapy resistance by providing alternative survival signals when primary oncogenic drivers (e.g., BCR-ABL) are inhibited. Their functional redundancy allows compensatory signaling, but specific members like HCK exhibit non-overlapping roles in myeloid malignancies, making them attractive precision targets [3] [6] [9].

Hematopoietic Cell Kinase (HCK): Structural and Functional Specificity in Myeloid Disorders

HCK, a myeloid-restricted SFK member, exists as two isoforms (p61HCK and p59HCK) generated from alternative translation initiation sites. Structural features include:

  • N-terminal lipid modification domains: Myristoylation (Gly+2) and palmitoylation (Cys/Ser+6) motifs that dictate subcellular localization (lysosomes vs. plasma membrane)
  • Regulatory domains: SH3 (binds proline-rich motifs), SH2 (binds phosphotyrosine sequences), and catalytic SH1 (kinase domain)
  • C-terminal inhibitory tyrosine (YT521 in humans): Phosphorylation induces a "closed" inactive conformationHCK activation occurs through:
  • Dephosphorylation of YT521 by phosphatases (CD45, SHP1)
  • Autophosphorylation of activation-loop tyrosine (YA410)
  • Disruption of SH3/SH2 intramolecular interactions by binding partners (e.g., HIV-1 NEF protein) [4] [7]

Functionally, HCK is overexpressed in dysplastic and leukemic myeloid cells, where it drives proliferation via STAT5 phosphorylation and modulates erythropoietin receptor signaling. Unlike ubiquitously expressed SFKs (e.g., SRC), HCK’s confinement to myeloid/B-cell lineages minimizes broad-spectrum toxicity when targeted therapeutically [6] [7].

Rationale for Targeting HCK in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

HCK mRNA and protein levels are significantly elevated in CD34+ hematopoietic stem cells from MDS and AML patients compared to healthy counterparts. This overexpression correlates with:

  • Integration of erythropoietin/PI3K pathway signaling, driving aberrant cell survival
  • Phosphorylation of downstream effectors (STAT5, ERK, AKT) that sustain leukemic cell growth
  • Impaired erythroid differentiation and ineffective erythropoiesisGenetic ablation of HCK minimally impacts normal hematopoiesis but impairs leukemic cell survival, indicating a malignant cell-specific dependency. HCK’s role in tumor-associated macrophages (TAMs) further promotes protumoral cytokine secretion (e.g., TNF-α, IL-6) and extracellular matrix remodeling via podosome formation, shaping a microenvironment conducive to AML progression [2] [4] [10].

Table 1: HCK-Specific Roles in Hematologic Malignancies

Pathological ContextHCK DysregulationFunctional Consequence
De novo AMLOverexpression in CD34+ blastsConstitutive PI3K/AKT and MAPK/ERK activation
MDSElevated in dysplastic erythroid precursorsImpaired erythropoiesis, anemia progression
CMLPhysical association with BCR-ABLSTAT5 activation, proliferation signaling
Tumor MicroenvironmentHyperactivation in TAMsProinflammatory cytokine secretion, immune evasion

Properties

Product Name

iHCK-37

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

Molecular Formula

C30H32N4O2S2

Molecular Weight

544.7 g/mol

InChI

InChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35)

InChI Key

YBVMBFMOYYGDEM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.